Imidazo[1,5-a]pyridinium, 2-amino-, bromide
Overview
Description
Imidazo[1,5-a]pyridinium, 2-amino-, bromide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridinium, 2-amino-, bromide typically involves the cyclocondensation of 2-aminopyridine with appropriate brominated reagents. One common method includes the reaction of 2-aminopyridine with propargyl bromide under basic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . Another approach involves the oxidative cyclization of 2-aminopyridine derivatives with bromine in the presence of a suitable oxidant .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as multicomponent reactions and oxidative cyclization. These methods are optimized for high yield and purity, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridinium, 2-amino-, bromide undergoes various chemical reactions, including:
Oxidation: Oxidation with nitric acid in acetic acid yields nitro derivatives.
Substitution: Halogenation reactions, such as bromination and iodination, are common.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Nitric acid in acetic acid.
Substitution: Bromine or iodine in chloroform.
Cycloaddition: Various cycloaddition reagents under mild conditions.
Major Products:
Oxidation: Nitroimidazo[1,5-a]pyridines.
Substitution: 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.
Cycloaddition: Complex heterocyclic compounds.
Scientific Research Applications
Imidazo[1,5-a]pyridinium, 2-amino-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridinium, 2-amino-, bromide involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission and exhibiting sedative effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,5-a]pyridine derivatives: Versatile scaffolds used in various applications, including optoelectronics and pharmaceuticals.
Uniqueness: Imidazo[1,5-a]pyridinium, 2-amino-, bromide stands out due to its unique combination of biological activity and chemical versatility
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-4-ium-2-amine;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N3.BrH/c8-10-5-7-3-1-2-4-9(7)6-10;/h1-6H,8H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUMKLBOAHPJZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(C=[N+]2C=C1)N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491725 | |
Record name | 2-Amino-2H-imidazo[1,5-a]pyridin-4-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61254-45-3 | |
Record name | Imidazo[1,5-a]pyridinium, 2-amino-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61254-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2H-imidazo[1,5-a]pyridin-4-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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